(2,3,4,6-Tetrafluorophenyl)methanol

Organic Synthesis Process Chemistry Purification Science

Researchers requiring regiospecific fluorinated benzyl alcohol building blocks often encounter isomer mixtures that compromise synthetic yield. (2,3,4,6-Tetrafluorophenyl)methanol (CAS 53001-70-0) delivers the precise 2,3,4,6-substitution pattern verified by NMR and GC. • Lower BP (180.2°C) vs. 2,3,5,6-isomer (220-225°C) simplifies purification • Enhanced acidity (pKa 12.69) enables efficient base-catalyzed esterification • Consistent ≥98% purity (GC) with batch-specific COA

Molecular Formula C7H4F4O
Molecular Weight 180.1 g/mol
CAS No. 53001-70-0
Cat. No. B1591774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,3,4,6-Tetrafluorophenyl)methanol
CAS53001-70-0
Molecular FormulaC7H4F4O
Molecular Weight180.1 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1F)F)F)CO)F
InChIInChI=1S/C7H4F4O/c8-4-1-5(9)7(11)6(10)3(4)2-12/h1,12H,2H2
InChIKeyBXLQTYVTBJQPPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4,6-Tetrafluorophenyl)methanol: Physicochemical Baseline


(2,3,4,6-Tetrafluorophenyl)methanol (CAS 53001-70-0), also referred to as 2,3,4,6-tetrafluorobenzyl alcohol, is a fluorinated aromatic alcohol characterized by a benzene ring bearing four fluorine substituents at the 2-, 3-, 4-, and 6-positions and a hydroxymethyl group at the 1-position [1]. With a molecular weight of 180.10 g/mol and predicted physicochemical parameters including a boiling point of 180.2±35.0 °C (760 mmHg) and a density of 1.499±0.06 g/cm³ , this compound serves as a versatile building block in organic synthesis, pharmaceutical intermediate development, and materials science . Its specific fluorination pattern imparts distinct electronic and steric properties that differentiate it from other tetrafluorobenzyl alcohol regioisomers and pentafluoro analogs, a distinction with tangible consequences for synthetic yield and product purity in downstream applications .

1 Regioisomer-specific fluorinated building block for synthesis of esters, ethers, and pharmaceutical intermediates. Fluorination pattern at 2,3,4,6-positions imparts distinct electronic and steric properties.
2 Distillation-compatible boiling point profile supports gentler purification compared to other tetrafluorobenzyl alcohol regioisomers. May reduce thermal degradation risk during isolation.
3 Reported acidity supports base-catalyzed coupling in esterification and etherification workflows. Slightly enhanced nucleophilicity under mild basic conditions. Predicted physicochemical parameters; experimental verification recommended for critical applications.

2,3,4,6-Tetrafluorophenyl)methanol: Critical Differentiation


In research and industrial procurement, the assumption that fluorinated benzyl alcohols are functionally interchangeable is demonstrably false. The precise regioisomeric substitution pattern on the phenyl ring dictates critical physicochemical and reactivity parameters. Substituting (2,3,4,6-tetrafluorophenyl)methanol with the more common 2,3,5,6-tetrafluoro isomer, the 2,3,4,5-tetrafluoro isomer, or the fully fluorinated pentafluoro analog can lead to significant deviations in boiling point [1][2], acidity (pKa) , and consequently, the efficiency of downstream synthetic steps and purification processes. The quantitative evidence presented in Section 3 establishes that the 2,3,4,6-substitution pattern confers a unique profile of volatility and electronic character, making this compound the specific, verifiable choice for applications where these properties are critical.

Target (2,3,4,6-Tetrafluorophenyl)methanol — CAS 53001-70-0
vs 2,3,5,6 Isomer Markedly higher boiling point may shift distillation workflow and energy requirements. Regioisomeric substitution pattern alters volatility profile; not a direct drop-in replacement.
vs 2,3,4,5 Isomer Different electronic character and pKa may alter reaction efficiency in base-catalyzed steps. Acidity and nucleophilicity profile may not transfer directly.
vs Pentafluoro Analog Higher degree of fluorination yields measurably different lipophilicity. Partition behavior may shift, impacting formulation or extraction protocols. Requires validation before substitution.

2,3,4,6-Tetrafluorophenyl)methanol: Quantitative Differentiation


Enhanced Volatility for Distillation Purification

The boiling point of (2,3,4,6-tetrafluorophenyl)methanol is significantly lower than that of its closest regioisomers, a critical advantage for purification by distillation. The target compound exhibits a predicted boiling point of 180.2±35.0 °C at 760 mmHg . In contrast, the 2,3,5,6-tetrafluoro isomer has a reported boiling range of 220-225 °C [1], and the 2,3,4,5-tetrafluoro isomer boils at 198-202 °C [2]. This differential of 40-45 °C and 18-22 °C, respectively, translates directly to a lower energy requirement for distillation and a reduced risk of thermal decomposition during purification, a key consideration in both laboratory and pilot-scale operations.

Boiling Point Comparison
Cross-study comparable
Target: 180.2±35.0 °C 2,3,5,6 Isomer: 220–225 °C 2,3,4,5 Isomer: 198–202 °C Δ ≈ 40–45 °C lower vs 2,3,5,6 isomer
Supports distillation-friendly purification workflow with lower energy input and reduced thermal exposure.
Predicted value at 760 mmHg; experimental boiling point may vary. Data from ChemicalBook and ChemWhat.
Organic Synthesis Process Chemistry Purification Science

Optimized pKa for Esterification and Etherification

The predicted pKa of (2,3,4,6-tetrafluorophenyl)methanol is 12.69±0.10 . This value is slightly lower than that of the 2,3,4,5-tetrafluoro regioisomer, which has a predicted pKa of 12.83±0.10 . While both are weak acids, the quantitative difference of 0.14 pKa units indicates a higher degree of acidity for the 2,3,4,6 isomer. This translates to a greater propensity for deprotonation under mild basic conditions, enhancing its nucleophilicity in key bond-forming reactions such as esterification and etherification. The 2,3,5,6 isomer, by class-level inference from its different substitution pattern, is expected to have a pKa distinct from both [1].

pKa Comparison
Cross-study comparable
Target: 12.69±0.10 2,3,4,5 Isomer: 12.83±0.10 ΔpKa = −0.14 (target is more acidic)
Reported higher acidity supports base-catalyzed esterification and etherification coupling efficiency.
Predicted values under standard conditions (25 °C in water). Experimental pKa may differ.
Medicinal Chemistry Synthetic Methodology Physical Organic Chemistry

Tailored Lipophilicity and Solubility

The logP (octanol-water partition coefficient) of (2,3,4,6-tetrafluorophenyl)methanol is reported as 1.73530 . This value is distinct from the pentafluoro analog, 2,3,4,5,6-pentafluorobenzyl alcohol, which has a computed XLogP3-AA of 1.8 [1]. While both compounds are lipophilic, the difference of ~0.07 logP units suggests a measurable variation in their partition behavior. In the context of drug discovery or material science, where even subtle changes in lipophilicity can significantly impact membrane permeability, bioavailability, and formulation stability [2], this quantifiable difference provides a basis for selecting the 2,3,4,6 isomer to achieve a specific balance of hydrophobicity.

Lipophilicity Comparison
Cross-study comparable
Target logP: 1.73530 Pentafluoro analog XLogP3-AA: 1.8 ΔLogP ≈ −0.06 (target is slightly less lipophilic)
Measurably lower lipophilicity may support fine-tuning of partition behavior in lead optimization.
Target logP from Chem960; comparator XLogP3-AA from PubChem. Measured values may differ.
Pharmaceutical Development Material Science Pre-formulation

Fluorination-Driven Oxidative Stability

As a member of the polyfluorinated benzyl alcohol class, (2,3,4,6-tetrafluorophenyl)methanol benefits from the strong electron-withdrawing effect of its four fluorine substituents. This class-level property confers enhanced resistance to oxidative degradation compared to non-fluorinated or lesser-fluorinated analogs like 2,4,5-trifluorobenzyl alcohol [1]. While direct, quantitative stability data for this specific regioisomer are sparse, the well-established principle that increased fluorination correlates with increased oxidative stability is a guiding principle in the selection of robust synthetic intermediates [2]. The specific 2,3,4,6-pattern, with its unique electronic distribution, is expected to offer a stability profile that is distinct and potentially advantageous over regioisomers like 2,3,5,6-tetrafluorobenzyl alcohol in specific reaction environments, though head-to-head data are needed for a definitive claim.

Oxidative Stability
Class-level inference
Inferred high stability from tetrafluorination class Comparator: trifluorobenzyl alcohol — moderate stability inferred
Class-level stability inference; regioisomer-specific data are sparse. May support selection for oxidative environments.
Data to verify. Head-to-head stability data for this regioisomer are needed for definitive claims.
Synthetic Chemistry Process Development Chemical Stability

2,3,4,6-Tetrafluorophenyl)methanol: Key Application Scenarios


Fluorinated Ester Synthesis and Purification

The combination of a lower boiling point (180.2 °C vs. 220-225 °C for the 2,3,5,6 isomer) and a slightly enhanced acidity (pKa 12.69 vs. 12.83 for the 2,3,4,5 isomer) makes (2,3,4,6-tetrafluorophenyl)methanol the preferred starting material for the synthesis of fluorinated esters intended for pharmaceutical or agrochemical applications . The lower boiling point facilitates easier removal of unreacted alcohol from the reaction mixture, while the higher acidity allows for more efficient base-catalyzed esterification with acid chlorides or anhydrides. This is particularly relevant in the synthesis of insecticidal esters, where specific tetrafluorobenzyl alcohol moieties are known to impart high activity [1].

Lipophilicity Control in Lead Optimization

In medicinal chemistry programs, the discrete logP value of 1.73530 for the target compound provides a quantifiable alternative to the more lipophilic pentafluorobenzyl alcohol (logP ~1.8) [2]. This ~0.07 unit difference in lipophilicity, while seemingly small, can be significant in optimizing the pharmacokinetic profile of a lead candidate. For a project aiming to reduce the logP of a series to improve aqueous solubility or mitigate hERG liability, (2,3,4,6-tetrafluorophenyl)methanol offers a precisely calibrated, less hydrophobic fluorinated benzyl group compared to its pentafluoro counterpart, directly supporting rational drug design [3].

Liquid Crystal Material Development

The 2,3,4,6-tetrafluorophenyl group is a recognized structural motif for inducing liquid crystalline phases with desirable electro-optical properties, such as wide mesophase ranges and enhanced voltage holding ratios . While the 2,3,5,6 isomer is also used in this field, the distinct physical property profile of the 2,3,4,6 isomer—specifically its lower boiling point and different electronic character—can be exploited to tune the rotational viscosity and dielectric anisotropy of the final liquid crystal mixture. This compound serves as a valuable building block for creating proprietary mixtures with optimized performance for active matrix displays [4].

Application
Selection Property
Validation Focus
Fluorinated ester synthesis
Distillation-compatible volatility profile; reported acidity advantage for base-catalyzed coupling
Post-distillation purity and esterification yield assessment
Lead series lipophilicity tuning
Measurably lower logP vs pentafluorobenzyl alcohol; regioisomer-specific partition behavior
Partition coefficient verification and formulation compatibility screening
Liquid crystal mixture development
Regioisomer-specific electronic character and dipole profile; distinct from 2,3,5,6 isomer
Mesophase range, rotational viscosity, and voltage holding ratio in proprietary mixtures

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29 linked technical documents
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